molecular formula C12H16N2O3 B8638846 1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine

1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B8638846
M. Wt: 236.27 g/mol
InChI Key: PZKXNBJDNJAYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine is a pyrrolidine derivative featuring a phenoxyethyl side chain substituted with a nitro group at the meta position. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-[2-(3-nitrophenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-4-3-5-12(10-11)17-9-8-13-6-1-2-7-13/h3-5,10H,1-2,6-9H2

InChI Key

PZKXNBJDNJAYJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituents on the phenoxyethyl chain. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference CAS/ID
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine 4-Nitro C₁₂H₁₆N₂O₃ 236.27 Research chemical; solubility: ~10 mM in DMSO 265654-77-1
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine 3-Bromo C₁₂H₁₆BrNO 294.18 Industrial use; 2025 global production: ~50 tons N/A
1-(2-(4-Phenylphenoxy)ethyl)pyrrolidine (SC-22716) 4-Phenylphenoxy C₁₈H₂₁NO 267.37 Potent LTA₄ hydrolase inhibitor (IC₅₀: 15 nM) N/A
1-(4-Bromophenethyl)pyrrolidine 4-Bromophenethyl C₁₂H₁₆BrN 254.17 Synthetic intermediate; used in ligand design 13734-70-8
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine 4-Benzylphenoxy C₁₉H₂₃NO 281.40 Structural studies; PDB ID: 27P N/A
Key Observations:
  • Nitro vs.
  • Positional Isomerism: The 4-nitrophenoxy analog (CAS 265654-77-1) exhibits higher solubility in DMSO (~10 mM) than the 3-nitro isomer, suggesting steric or electronic differences in solvation .
  • Biological Activity: SC-22716 (4-phenylphenoxy derivative) demonstrates potent inhibition of LTA₄ hydrolase (IC₅₀: 15 nM), highlighting the importance of bulky aromatic substituents in enzyme binding .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition: SC-22716 and its analogs show that phenoxyethyl-pyrrolidines with aromatic substituents (e.g., phenyl or benzyl groups) exhibit enhanced binding to LTA₄ hydrolase, a key target in inflammatory diseases . The nitro group’s electron-withdrawing nature may mimic these effects but requires validation.
  • Psychotropic Potential: Pyrrolidines with alkyl or cycloalkyl substitutions (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) are regulated under international narcotics laws . The target compound lacks such substitutions, reducing its psychoactive risk .
  • Market Trends: The 3-bromo analog (1-[2-(3-bromophenoxy)ethyl]pyrrolidine) dominates industrial markets, with a projected global production value of $12 million by 2025 . Nitro derivatives are niche, primarily used in research .
Table 2: Physicochemical Comparison
Property 1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
Solubility (DMSO) Not reported ~10 mM Low (requires sonication)
Stability Likely stable at 2–8°C Stable at 2–8°C Sensitive to light
Safety (GHS) No data Non-hazardous (research grade) Irritant (skin/eyes)
  • Synthetic Accessibility : The 3-nitro isomer may require regioselective nitration, complicating synthesis compared to para-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.